(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
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Overview
Description
6,8-Diazabicyclo[322]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) is a complex organic compound with the molecular formula C7H10N2O2 This compound is part of the diazabicyclo family, known for its unique bicyclic structure, which includes two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use in organic synthesis and as a catalyst.
1,5-Diazabicyclo[4.3.0]non-5-ene: Used as a strong base and catalyst in organic reactions.
Uniqueness
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
530125-31-6 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1S,5S)-1-methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-6-7(12)11-9(2,4-5)8(13)10-6/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)/t6-,9-/m0/s1 |
InChI Key |
MWJLURSBDXHFBG-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@]12CC(=C)C[C@@H](C(=O)N1)NC2=O |
Canonical SMILES |
CC12CC(=C)CC(C(=O)N1)NC2=O |
Origin of Product |
United States |
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